molecular formula C23H22N4O2 B14134615 (2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

Cat. No.: B14134615
M. Wt: 386.4 g/mol
InChI Key: PCSLRAADJPVCBR-GHRIWEEISA-N
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Description

(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, an ethyl group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(Benzyloxy)-3-methoxyphenyl]-N-(4-methylphenyl)acrylamide: Shares structural similarities but differs in functional groups.

    (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid: Similar backbone but different substituents.

Uniqueness

The uniqueness of (2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

(E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C23H22N4O2/c1-4-25-23(28)17(14-24)13-18-15-27(19-8-6-5-7-9-19)26-22(18)21-11-10-20(29-3)12-16(21)2/h5-13,15H,4H2,1-3H3,(H,25,28)/b17-13+

InChI Key

PCSLRAADJPVCBR-GHRIWEEISA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=CN(N=C1C2=C(C=C(C=C2)OC)C)C3=CC=CC=C3)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=CN(N=C1C2=C(C=C(C=C2)OC)C)C3=CC=CC=C3)C#N

Origin of Product

United States

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